molecular formula C9H11ClOS B7998647 3-Chloro-4-propoxybenzenethiol CAS No. 90416-32-3

3-Chloro-4-propoxybenzenethiol

Cat. No.: B7998647
CAS No.: 90416-32-3
M. Wt: 202.70 g/mol
InChI Key: PJJFLPHAYDTIRF-UHFFFAOYSA-N
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Description

3-Chloro-4-propoxybenzenethiol: is an organic compound with the molecular formula C₉H₁₁ClOS. It belongs to the class of thiophenols, which are aromatic compounds containing a thiol group (-SH) attached to a benzene ring. This compound is characterized by the presence of a chlorine atom at the third position and a propoxy group at the fourth position on the benzene ring, along with a thiol group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-propoxybenzenethiol typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorophenol and 1-bromopropane.

    Etherification: 3-chlorophenol undergoes etherification with 1-bromopropane in the presence of a base such as potassium carbonate to form 3-chloro-4-propoxyphenol.

    Thiol Formation: The 3-chloro-4-propoxyphenol is then treated with thiourea and hydrochloric acid to introduce the thiol group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-propoxybenzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiophenol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or sodium alkoxide.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiophenol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-propoxybenzenethiol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its thiol group, which can form covalent bonds with cysteine residues in proteins.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific enzymes or proteins.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-propoxybenzenethiol involves its thiol group, which can interact with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity or alteration of protein function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

    3-Chloro-4-methoxybenzenethiol: Similar structure but with a methoxy group instead of a propoxy group.

    4-Chloro-3-propoxybenzenethiol: Similar structure but with the chlorine and propoxy groups swapped.

    3-Bromo-4-propoxybenzenethiol: Similar structure but with a bromine atom instead of a chlorine atom.

Uniqueness: 3-Chloro-4-propoxybenzenethiol is unique due to the specific positioning of the chlorine and propoxy groups on the benzene ring, which can influence its reactivity and interactions with other molecules. The presence of the thiol group also adds to its versatility in various chemical and biological applications.

Properties

IUPAC Name

3-chloro-4-propoxybenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClOS/c1-2-5-11-9-4-3-7(12)6-8(9)10/h3-4,6,12H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJFLPHAYDTIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701305212
Record name 3-Chloro-4-propoxybenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701305212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90416-32-3
Record name 3-Chloro-4-propoxybenzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90416-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-propoxybenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701305212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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